2-Methylfuro[3,4-d]pyrimidine-5,7-dione
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Overview
Description
2-Methylfuro[3,4-d]pyrimidine-5,7-dione is a heterocyclic compound with a fused pyrimidine ring systemThe compound has a molecular formula of C7H4N2O3 and a molecular weight of 164.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylfuro[3,4-d]pyrimidine-5,7-dione typically involves multicomponent reactions. One common method is the condensation of appropriate aldehydes with malononitrile and urea derivatives under basic conditions. The reaction proceeds through Knoevenagel condensation, Michael addition, and intramolecular cyclization .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of efficient catalysts can be applied to scale up the synthesis for industrial purposes.
Chemical Reactions Analysis
Types of Reactions: 2-Methylfuro[3,4-d]pyrimidine-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups
Scientific Research Applications
2-Methylfuro[3,4-d]pyrimidine-5,7-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly protein kinases.
Mechanism of Action
The mechanism of action of 2-Methylfuro[3,4-d]pyrimidine-5,7-dione involves the inhibition of protein kinases, which are essential enzymes for cell growth, differentiation, and metabolism. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Comparison: 2-Methylfuro[3,4-d]pyrimidine-5,7-dione is unique due to its specific fused ring structure, which imparts distinct biological activities. Compared to other similar compounds, it has shown promising anticancer activity by selectively inhibiting protein kinases .
Properties
CAS No. |
241469-87-4 |
---|---|
Molecular Formula |
C7H4N2O3 |
Molecular Weight |
164.12 g/mol |
IUPAC Name |
2-methylfuro[3,4-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C7H4N2O3/c1-3-8-2-4-5(9-3)7(11)12-6(4)10/h2H,1H3 |
InChI Key |
RDWAFGGGDNUIQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C(=N1)C(=O)OC2=O |
Origin of Product |
United States |
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